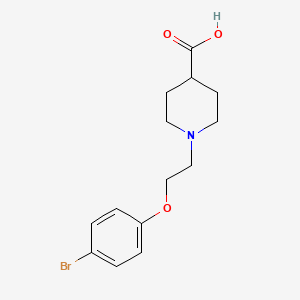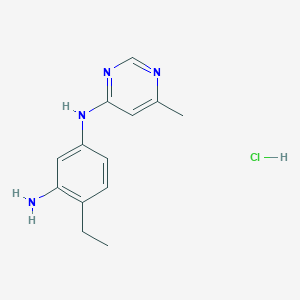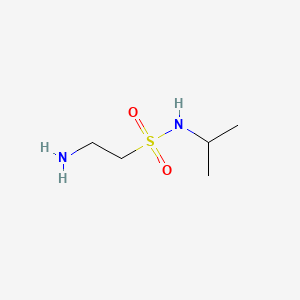
2-(3,4-Dichlorophenoxy)acetaldehyde
説明
2-(3,4-Dichlorophenoxy)acetaldehyde is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Plant Growth Regulation : 2-(2,4-Dichlorophenoxy)ethylamine, a related compound, is metabolized into 2,4-dichlorophenoxyacetaldehyde in higher plants like pea cotyledons. This compound is further metabolized into various products like 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid (2,4-D), which have significant effects on plant growth regulation, such as preventing the extension of pea stem segments and inducing epinasty in plants like pea, radish, and tomato (Nash, Smith, & Wain, 1968).
Organocatalytic Asymmetric Cross-Aldol Reaction : 2-(3,4-Dichlorophenoxy)acetaldehyde derivatives are used in organic synthesis. For instance, the organocatalytic asymmetric cross-aldol reaction of 2-chloroethoxy acetaldehyde with aromatic aldehydes allows for the creation of chiral substituted 1,4-dioxanes and morpholines, which are important in producing compounds with biological activities (Sawant, Stevenson, Odell, & Arvidsson, 2013).
Environmental Science and Detection : In environmental sciences, acetaldehyde compounds like this compound are studied for their role and detection in the environment. A new fluorescent probe has been developed for sensitive detection of carbonyl compounds such as acetaldehyde in environmental water samples. This sensitivity is crucial for understanding the impact of these compounds in various environments (Houdier, Perrier, Defrancq, & Legrand, 2000).
Photocatalytic Oxidation : Acetaldehyde is completely oxidized to CO2 over a Pd/WO3 photocatalyst under fluorescent-light irradiation. This complete oxidation is significant for understanding the environmental and chemical processing of acetaldehyde and related compounds in various industrial applications (Arai, Horiguchi, Yanagida, Gunji, Sugihara, & Sayama, 2008).
Carcinogenicity and DNA Damage : Research also focuses on understanding the carcinogenicity associated with acetaldehyde compounds. Studies have shown that acetaldehyde is a highly reactive compound that causes various forms of damage to DNA, leading to mutations and potentially carcinogenic effects. This understanding is crucial in the fields of toxicology and medical research (Mizumoto, Ohashi, Hirohashi, Amanuma, Matsuda, & Muto, 2017).
特性
IUPAC Name |
2-(3,4-dichlorophenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFYBRJZLWTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791732.png)
![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791740.png)
![3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791746.png)




![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B7791783.png)
![6-[4-(4-Fluorobenzoyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B7791785.png)
![2-N-methyl-2-N-[2-(pyridin-4-yl)ethyl]pyridine-2,5-diamine](/img/structure/B7791788.png)
![6-amino-4-[(4-fluorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7791791.png)

